molecular formula C18H14FN3O2S2 B2588235 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 1006015-87-7

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No. B2588235
CAS RN: 1006015-87-7
M. Wt: 387.45
InChI Key: YPDDKGCYLJLYGZ-UZYVYHOESA-N
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Description

This compound is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds that have been widely studied for their diverse biological activities . They are known to exhibit antimycobacterial properties .


Synthesis Analysis

While the exact synthesis method for this compound is not available, benzo[d]thiazole derivatives are typically synthesized through cyclization reactions involving a benzene ring and a thiazole ring .


Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions, including substitutions and additions, depending on the nature of the substituents and reaction conditions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to benzothiazoles have been synthesized and evaluated for their antimicrobial properties. For example, a study by Patel and Patel (2010) on fluoroquinolone-based 4-thiazolidinones showcases the antimicrobial study of compounds with similar structural motifs, indicating potential applications in developing new antimicrobial agents (Patel & Patel, 2010).

Fluorescence and Photoreactive Properties

Research on benzothiazole and related compounds has explored their fluorescence and photoreactive properties. These characteristics are valuable in the development of fluorescent probes for biological imaging and photodynamic therapy. A study on the photoreactions of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen provides insight into the photoreactivity of such compounds, suggesting potential applications in photochemical studies and the development of photoreactive materials (Mahran, Sidky, & Wamhoff, 1983).

Anticancer Activity

Isoxazole derivatives of benzothiazoles have been synthesized and evaluated for their anticancer activity. A study demonstrated the effectiveness of these compounds against various cancer cell lines, highlighting the potential use of benzothiazole derivatives in cancer research and therapy. Specifically, these compounds showed potential in inducing cell cycle arrest and apoptosis through p53 activation via mitochondrial-dependent pathways, suggesting a promising avenue for developing novel anticancer agents (Kumbhare et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their application as corrosion inhibitors. A study on the effectiveness of these compounds in protecting steel against corrosion in acidic environments highlights their potential utility in industrial applications. The research indicates that benzothiazole derivatives can offer significant protection against corrosion, making them valuable for materials science and engineering applications (Hu et al., 2016).

properties

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S2/c1-24-7-6-22-14-5-3-12(19)9-16(14)26-18(22)21-17(23)11-2-4-13-15(8-11)25-10-20-13/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDDKGCYLJLYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

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